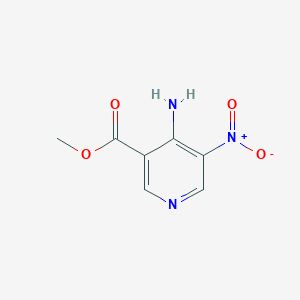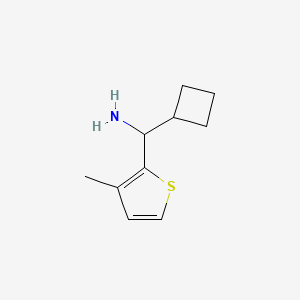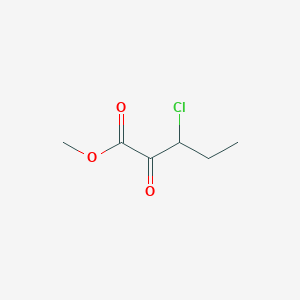
Methyl 3-chloro-2-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-2-oxopentanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid with a density of 1.224 g/cm³ and a refractive index of 1.434 . This compound is used as an intermediate in organic synthesis and has applications in various fields, including agriculture and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-oxopentanoate can be synthesized through the reaction of glutaric anhydride with thionyl chloride . The reaction typically involves the following steps:
Reaction of glutaric anhydride with thionyl chloride: This step produces 3-chloro-2-oxopentanoic acid chloride.
Esterification: The acid chloride is then reacted with methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Methyl 3-chloro-2-oxopentanoate undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction reactions: The carbonyl group can be reduced to form alcohols.
Oxidation reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution reactions: Products include substituted esters.
Reduction reactions: Products include alcohols.
Oxidation reactions: Products include carboxylic acids.
科学研究应用
Methyl 3-chloro-2-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of pesticides, herbicides, and fungicides.
作用机制
The mechanism of action of methyl 3-chloro-2-oxopentanoate involves its interaction with nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive and can undergo nucleophilic addition reactions. The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and chlorine groups, which make the compound more reactive towards nucleophiles .
相似化合物的比较
Similar Compounds
Methyl 2-chloro-3-oxopentanoate: Similar in structure but differs in the position of the chlorine atom.
Ethyl 3-chloro-2-oxopentanoate: Similar in structure but has an ethyl group instead of a methyl group.
Methyl 3-bromo-2-oxopentanoate: Similar in structure but has a bromine atom instead of a chlorine atom.
Uniqueness
Methyl 3-chloro-2-oxopentanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the carbonyl and chlorine groups. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
属性
分子式 |
C6H9ClO3 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC 名称 |
methyl 3-chloro-2-oxopentanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |
InChI 键 |
CCBMHRNWHDTSBV-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


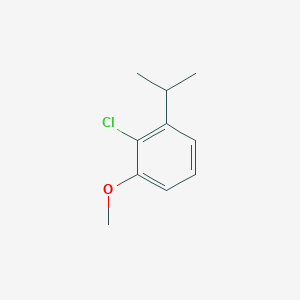
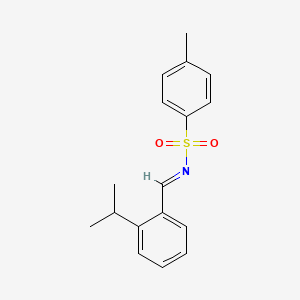
![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
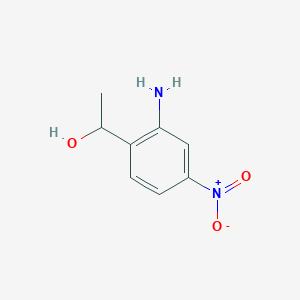
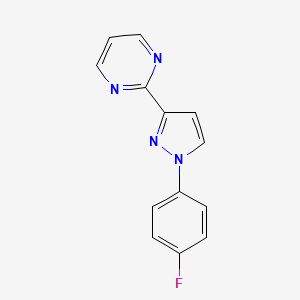
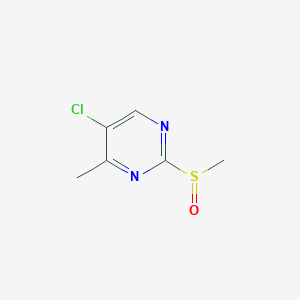
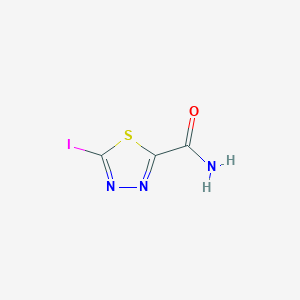
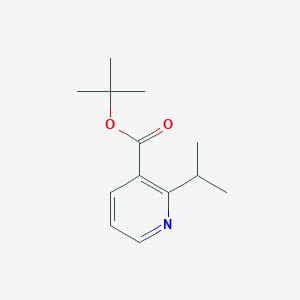
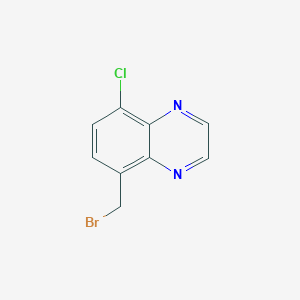
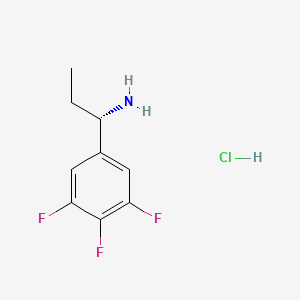
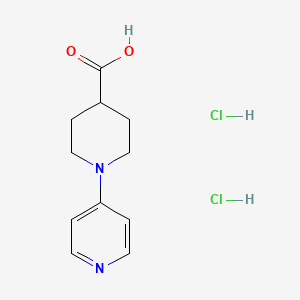
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
